1-(Diphenylmethyl)-3-phenyl-3-azetidinol 1-(Diphenylmethyl)-3-phenyl-3-azetidinol
Brand Name: Vulcanchem
CAS No.: 40320-62-5
VCID: VC3797284
InChI: InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)16-23(17-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2
SMILES: C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O
Molecular Formula: C22H21NO
Molecular Weight: 315.4 g/mol

1-(Diphenylmethyl)-3-phenyl-3-azetidinol

CAS No.: 40320-62-5

Cat. No.: VC3797284

Molecular Formula: C22H21NO

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Diphenylmethyl)-3-phenyl-3-azetidinol - 40320-62-5

Specification

CAS No. 40320-62-5
Molecular Formula C22H21NO
Molecular Weight 315.4 g/mol
IUPAC Name 1-benzhydryl-3-phenylazetidin-3-ol
Standard InChI InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)16-23(17-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2
Standard InChI Key ZEYWZZWPRDEWHR-UHFFFAOYSA-N
SMILES C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O
Canonical SMILES C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(Diphenylmethyl)-3-phenyl-3-azetidinol features a four-membered azetidine ring with a diphenylmethyl group at the nitrogen atom (position 1) and a phenyl group and hydroxyl group co-located at position 3. This configuration creates a sterically crowded tertiary alcohol, influencing its reactivity and intermolecular interactions. The compound’s molecular formula is deduced as C<sub>22</sub>H<sub>21</sub>NO, with a theoretical molecular weight of 315.41 g/mol .

Table 1: Estimated Physicochemical Properties

PropertyValue/Description
Molecular FormulaC<sub>22</sub>H<sub>21</sub>NO
Molecular Weight315.41 g/mol
Physical StateCrystalline solid (hypothesized)
SolubilityLow in polar solvents; soluble in DCM
Melting Point85–90°C (estimated)

Spectroscopic Characterization

While direct spectroscopic data for 1-(Diphenylmethyl)-3-phenyl-3-azetidinol are unavailable, inferences can be drawn from analogous structures. For example:

  • <sup>1</sup>H NMR: The diphenylmethyl group would exhibit aromatic proton resonances at δ 7.2–7.4 ppm, while the azetidine ring’s methylene protons would appear as multiplet signals near δ 3.5–4.0 ppm .

  • IR Spectroscopy: A broad O–H stretch (~3400 cm<sup>−1</sup>) and C–O vibrations (~1100 cm<sup>−1</sup>) would confirm the tertiary alcohol functionality .

Synthesis and Reaction Pathways

Grignard Reaction-Based Synthesis

The most plausible route involves a nucleophilic addition to 1-(Diphenylmethyl)azetidin-3-one. Reacting this ketone with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) yields the target tertiary alcohol:

1-(Diphenylmethyl)azetidin-3-one+PhMgBr1-(Diphenylmethyl)-3-phenyl-3-azetidinol\text{1-(Diphenylmethyl)azetidin-3-one} + \text{PhMgBr} \rightarrow \text{1-(Diphenylmethyl)-3-phenyl-3-azetidinol}

This method mirrors the synthesis of 1-(Diphenylmethyl)-3-methyl-3-azetidinol, where methylmagnesium iodide was employed . Key considerations include:

  • Strict anhydrous conditions to prevent reagent hydrolysis.

  • Low-temperature addition (−10°C to 0°C) to control exothermicity.

Alternative Sulfonate Displacement Strategy

A patent detailing the synthesis of 3-phenoxyazetidines suggests a two-step approach applicable to this compound :

  • Sulfonation: Convert 1-(Diphenylmethyl)-3-hydroxyazetidine to its mesylate ester using methanesulfonyl chloride.

  • Nucleophilic Substitution: Displace the mesylate group with a phenyl anion (e.g., from phenyl lithium).

1-(Diphenylmethyl)-3-mesyloxyazetidine+PhLi1-(Diphenylmethyl)-3-phenyl-3-azetidinol+LiOMs\text{1-(Diphenylmethyl)-3-mesyloxyazetidine} + \text{PhLi} \rightarrow \text{1-(Diphenylmethyl)-3-phenyl-3-azetidinol} + \text{LiOMs}

This method requires rigorous purification to eliminate byproducts like diphenylmethane .

Stability and Reactivity

Functional Group Transformations

  • Etherification: Reaction with alkyl halides under basic conditions could yield ether derivatives.

  • Esterification: Acetylation using acetic anhydride would protect the hydroxyl group, facilitating further modifications.

Challenges and Future Directions

  • Synthetic Optimization: Current methods suffer from moderate yields due to steric hindrance. Catalytic asymmetric synthesis could enhance enantioselectivity for chiral applications.

  • Biological Screening: Prioritize in vitro assays to evaluate anticancer, antimicrobial, and anti-inflammatory activity.

  • Computational Modeling: Density functional theory (DFT) studies could predict reactivity patterns and guide derivative design.

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